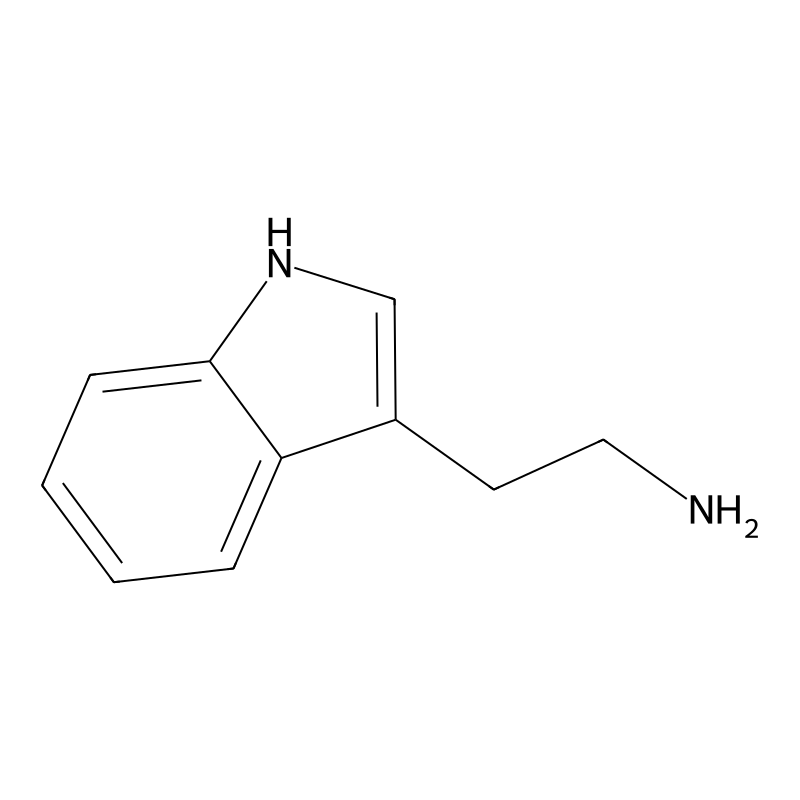(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, also referred to as its non-proprietary name, is a chiral organocatalyst used in asymmetric catalysis. Asymmetric catalysis is a field of chemistry concerned with creating molecules with a specific handedness. These molecules, known as enantiomers, are mirror images of each other and have distinct properties in many applications .
The "(5S)-(-)" designation indicates the specific stereochemistry of the molecule, meaning it has a left-handed chirality. This specific chirality is crucial for its effectiveness in asymmetric catalysis.
Metal-Free Organocatalysis
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride functions as a metal-free organocatalyst. This means it can promote chemical reactions without relying on metal complexes, which are commonly used catalysts . This offers advantages like being more environmentally friendly and easier to handle.
Reaction Types
Research has shown this organocatalyst's effectiveness in various asymmetric reactions, including:
- Diels-Alder Reactions: These reactions form cyclic structures between dienes and dienophiles. (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride can achieve high enantioselectivity, meaning it predominantly produces one enantiomer of the product .
- 1,3-Dipolar Additions: These reactions involve the addition of a molecule with a specific three-atom functionality to a double bond. The catalyst can again promote the formation of one enantiomer over the other .
- Pyrrole Alkylations: This class of reactions involves attaching an alkyl group (a carbon chain) to a pyrrole ring system. The (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride can again be used to achieve high enantiomeric excess in the product .
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is a chiral organic compound with the molecular formula and a molar mass of approximately 254.76 g/mol. This compound features a unique imidazolidinone structure, which is characterized by a five-membered ring containing nitrogen atoms. The compound is known for its asymmetric properties, making it valuable in various chemical applications, particularly in catalysis. It is often utilized as a metal-free organocatalyst in organic synthesis, facilitating reactions such as Diels-Alder reactions and 1,3-dipolar additions .
- Asymmetric Diels-Alder Reactions: This compound acts as a catalyst in these reactions, which are essential for forming six-membered rings from diene and dienophile components.
- 1,3-Dipolar Additions: It facilitates the addition of dipoles to alkenes or alkynes, leading to the formation of new carbon-carbon bonds.
- Pyrrole Formation: The compound can also catalyze the synthesis of pyrroles through various synthetic pathways .
Research indicates that (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride exhibits notable biological activities. Its role as an organocatalyst in asymmetric synthesis contributes to the production of biologically active compounds. Additionally, its structural features may impart specific interactions with biological targets, although detailed pharmacological studies are required to fully elucidate its biological effects .
The synthesis of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride typically involves several steps:
- Formation of Imidazolidinone Ring: The initial step involves the reaction of appropriate starting materials to form the imidazolidinone core.
- Chirality Induction: The synthesis process incorporates chiral auxiliary agents or reagents to ensure the formation of the desired enantiomer.
- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for improved stability and solubility.
Various methods have been reported in literature for synthesizing this compound, emphasizing its versatility in organic synthesis .
(5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride has several applications:
- Catalysis: It is primarily used as an organocatalyst in asymmetric synthesis processes.
- Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
- Chemical Research: It serves as a key reagent in academic and industrial research settings focused on organic chemistry and synthesis methodologies .
Several compounds share structural similarities with (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (5R)-(+)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone | 278173-22-1 | Enantiomeric counterpart with potential different reactivity profiles |
| 5-Benzyl-2,2-dimethylimidazolidin-4-one | 12345678 | Similar imidazolidinone structure but lacks trimethyl groups |
| 1-Benzylimidazolidine | 87654321 | A simpler structure without the additional methyl groups |
The uniqueness of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride lies in its specific chiral configuration and functional groups that enhance its catalytic efficiency and potential biological activity compared to these similar compounds .








